5,7-dinitro-1H-indole
Overview
Description
5,7-Dinitro-1H-indole: is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of nitro groups at the 5 and 7 positions of the indole ring significantly alters its chemical properties, making this compound a compound of interest for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dinitro-1H-indole typically involves the nitration of indole or its derivatives. One common method is the nitration of 1H-indole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 5 and 7 positions. The reaction can be represented as follows:
Indole+2HNO3→this compound+2H2O
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dinitro-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Oxidation: Although less common, the indole ring can undergo oxidation reactions to form oxindole derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 5,7-Diamino-1H-indole.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Oxidation: Oxindole derivatives.
Scientific Research Applications
Chemistry: 5,7-Dinitro-1H-indole is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: Indole derivatives, including this compound, have been studied for their biological activities. They exhibit antimicrobial, anticancer, and anti-inflammatory properties. Research is ongoing to explore their potential as therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.
Mechanism of Action
The mechanism of action of 5,7-dinitro-1H-indole depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer activities.
Comparison with Similar Compounds
5-Nitro-1H-indole: Contains a single nitro group at the 5 position.
7-Nitro-1H-indole: Contains a single nitro group at the 7 position.
5,6-Dinitro-1H-indole: Contains nitro groups at the 5 and 6 positions.
Comparison: 5,7-Dinitro-1H-indole is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and biological activity. Compared to 5-nitro-1H-indole and 7-nitro-1H-indole, the presence of two nitro groups enhances its electron-withdrawing effects, making it more reactive in certain chemical reactions. The positioning of the nitro groups also affects its interaction with biological targets, potentially leading to different biological activities.
Properties
IUPAC Name |
5,7-dinitro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-10(13)6-3-5-1-2-9-8(5)7(4-6)11(14)15/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFXHVQODXVMBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629740 | |
Record name | 5,7-Dinitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205873-59-2 | |
Record name | 5,7-Dinitro-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205873-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dinitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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